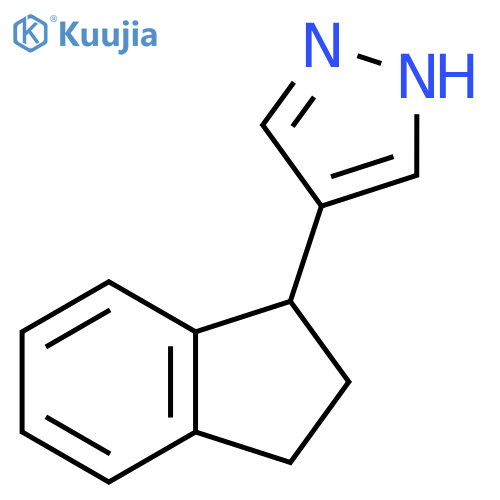Cas no 2229082-49-7 (4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole)

2229082-49-7 structure
商品名:4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
- 2229082-49-7
- EN300-1746092
-
- インチ: 1S/C12H12N2/c1-2-4-11-9(3-1)5-6-12(11)10-7-13-14-8-10/h1-4,7-8,12H,5-6H2,(H,13,14)
- InChIKey: LLMXSIVEQMDIOX-UHFFFAOYSA-N
- ほほえんだ: N1C=C(C=N1)C1C2C=CC=CC=2CC1
計算された属性
- せいみつぶんしりょう: 184.100048391g/mol
- どういたいしつりょう: 184.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 28.7Ų
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746092-5.0g |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |
2229082-49-7 | 5g |
$4349.0 | 2023-05-24 | ||
| Enamine | EN300-1746092-0.1g |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |
2229082-49-7 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1746092-0.25g |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |
2229082-49-7 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1746092-1g |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |
2229082-49-7 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1746092-10g |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |
2229082-49-7 | 10g |
$6450.0 | 2023-09-20 | ||
| Enamine | EN300-1746092-1.0g |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |
2229082-49-7 | 1g |
$1500.0 | 2023-05-24 | ||
| Enamine | EN300-1746092-2.5g |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |
2229082-49-7 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1746092-0.05g |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |
2229082-49-7 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1746092-5g |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |
2229082-49-7 | 5g |
$4349.0 | 2023-09-20 | ||
| Enamine | EN300-1746092-0.5g |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |
2229082-49-7 | 0.5g |
$1440.0 | 2023-09-20 |
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
2229082-49-7 (4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole) 関連製品
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
